(S)-Bufuralol Hydrochloride

描述

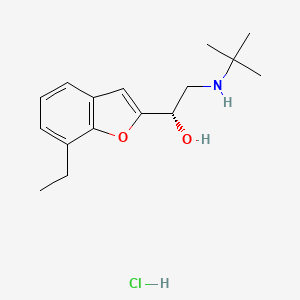

(S)-Bufuralol Hydrochloride is a potent non-selective beta-adrenoceptor antagonist with partial agonist activity. It is primarily used in scientific research as a probe substrate for cytochrome P450 2D6 (CYP2D6) enzyme activity. The compound is known for its unique structure, where the benzofuran oxygen is part of a ring, distinguishing it from most beta blockers that are aryloxypropanolamine-based .

准备方法

Synthetic Routes and Reaction Conditions: Bufuralol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-benzofuranmethanol with tert-butylamine. The reaction typically involves the use of solvents like methanol and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of bufuralol hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure consistency and compliance with pharmaceutical standards .

化学反应分析

Types of Reactions: Bufuralol hydrochloride undergoes various chemical reactions, including:

Oxidation: It is hydroxylated at the 1’ position by the CYP2D6 enzyme.

Reduction: The compound can be reduced to form different metabolites.

Substitution: It can undergo substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common reagents include NADPH and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed:

- 4-Hydroxybufuralol

- 6-Hydroxybufuralol

- 1’2’-Ethenylbufuralol

科学研究应用

Cardiovascular Treatment

(S)-Bufuralol Hydrochloride exhibits potent beta-blocking activity, making it useful in the management of various cardiovascular conditions, including hypertension and angina pectoris. It operates through peripheral vasodilation, which contributes to its antianginal effects .

Case Study: Hemodynamic Effects

A study compared the hemodynamic responses of Bufuralol with Pindolol under isoproterenol infusion in healthy volunteers. The results indicated that Bufuralol effectively increased peripheral resistance, demonstrating its potential as a therapeutic agent in cardiovascular conditions .

Drug Metabolism Research

Bufuralol is frequently used as a probe substrate for studying cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which are crucial for drug metabolism . Its metabolism can be quantified using high-performance liquid chromatography (HPLC) techniques, allowing researchers to assess enzyme activity and drug-drug interactions.

Table 1: Enzyme Activity Correlation

| Enzyme | Activity Correlation with Bufuralol | Reference |

|---|---|---|

| CYP1A2 | 7–30% contribution to metabolism | |

| CYP2D6 | Major isoform for metabolism |

Antianginal Properties

Bufuralol's ability to lower blood pressure and improve blood flow has made it a subject of interest in treating angina. Its vasodilatory effects help alleviate symptoms associated with coronary artery disease .

Research on Drug Interactions

The compound's role in drug interactions is significant, especially concerning its inhibition of various metabolic pathways. Studies have shown that Bufuralol can inhibit the hydroxylation of other drugs, providing insights into potential interactions during polypharmacy scenarios .

Summary of Findings

This compound serves multiple roles within pharmacology, particularly as a beta-blocker for cardiovascular conditions and as a tool for studying drug metabolism. Its effectiveness in clinical settings and research underscores its importance in both therapeutic applications and scientific inquiry.

作用机制

Bufuralol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which mediate the catecholamine-induced activation of adenylate cyclase through G proteins. This receptor binding inhibits the effects of epinephrine and norepinephrine, leading to decreased heart rate and blood pressure. The compound is metabolized by the CYP2D6 enzyme, which hydroxylates it at specific positions, leading to the formation of various metabolites .

相似化合物的比较

Bufuralol hydrochloride is unique due to its benzofuran ring structure. Similar compounds include:

- Propranolol: Another non-selective beta-blocker but with an aryloxypropanolamine structure.

- Metoprolol: A selective beta1-adrenoceptor antagonist.

- Atenolol: A selective beta1-adrenoceptor antagonist with a different chemical structure .

Bufuralol hydrochloride stands out due to its partial agonist activity and its use as a probe substrate for CYP2D6, making it a valuable tool in both research and clinical settings.

生物活性

(S)-Bufuralol Hydrochloride is a chiral compound that exhibits significant biological activity primarily as a non-selective beta-adrenergic receptor antagonist with partial agonist properties. This profile allows it to modulate physiological responses in various systems, particularly the cardiovascular system. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C₁₆H₂₄ClNO₂

- Molecular Weight : Approximately 283.82 g/mol

- Structure : Characterized by a benzofuran structure contributing to its pharmacological effects.

(S)-Bufuralol acts on beta-adrenergic receptors, which are pivotal in mediating the effects of catecholamines like adrenaline. Its dual action as both an antagonist and partial agonist allows it to:

- Block the effects of stress hormones, leading to decreased heart rate and blood pressure.

- Partially activate the receptors, providing a balanced response that can be beneficial in treating conditions such as hypertension and heart failure .

Pharmacodynamics

The pharmacodynamic profile of (S)-Bufuralol has been studied extensively. Key findings include:

- It produces a dose-dependent reduction in exercise-induced tachycardia, with significant effects observed at doses ranging from 7.5 mg to 120 mg .

- The peak plasma concentrations occur approximately 1.5 to 2 hours post-administration, with a half-life ranging from 2.61 to 4.85 hours depending on individual metabolism .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the metabolism and elimination of (S)-Bufuralol:

- Absorption : Rapid absorption with peak plasma levels reached within two hours.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which is crucial for its pharmacological activity .

- Elimination : Bimodal elimination kinetics have been observed, indicating variability in metabolism among individuals .

Clinical Studies

- Exercise Heart Rate Study :

- Genetic Variability in Metabolism :

Comparative Studies

| Compound | Mechanism of Action | Efficacy in Reducing Heart Rate | Duration of Action |

|---|---|---|---|

| (S)-Bufuralol | Non-selective beta-antagonist | Significant at doses ≥7.5 mg | Up to 24 hours |

| Propranolol | Non-selective beta-antagonist | Higher reduction at higher doses | Varies |

属性

IUPAC Name |

(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57704-10-6 | |

| Record name | Bufuralol hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUFURALOL HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS779TX56C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Bufuralol hydrochloride penetrate the cornea, and how does this relate to its lipophilicity compared to other beta-blockers?

A1: Bufuralol hydrochloride exhibits corneal penetration behavior inversely related to its lipophilicity. [] In a study comparing Bufuralol hydrochloride to Acebutolol hydrochloride and Timolol maleate, Bufuralol hydrochloride, the most lipophilic of the three, reached peak aqueous humor concentration faster than the other two. [] This finding suggests that while lipophilicity is a factor in corneal penetration, other factors, such as interactions with the aqueous boundary layers of the cornea, may also play a significant role. []

Q2: How does Bufuralol hydrochloride compare to Pindolol in terms of its effects on hemodynamics and its interaction with beta-receptors?

A2: Both Bufuralol hydrochloride and Pindolol act as non-selective beta-blockers, affecting both beta-1 and beta-2 receptors. [] While both drugs elicit a similar shift in the dose-response curve for heart rate and cardiac output in the presence of Isoproterenol, indicating beta-1 blockade, Bufuralol hydrochloride uniquely causes an acute decrease in peripheral resistance when administered intravenously, unlike Pindolol's acute increase. [] This difference suggests that Bufuralol hydrochloride might possess additional pharmacological actions beyond its beta-blocking properties that influence peripheral resistance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。